![molecular formula C₈H₈BrNO₂ B1140054 2-Bromo-2'-hydroxyacetophenone Oxime CAS No. 887353-75-5](/img/structure/B1140054.png)
2-Bromo-2'-hydroxyacetophenone Oxime
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Overview
Description
2-Bromo-2'-hydroxyacetophenone Oxime is a chemical compound likely of interest due to its potential utility in organic synthesis and analytical chemistry. Although direct studies on this compound are scarce, analogous substances such as bromoacetophenones and hydroxyacetophenone oximes have been extensively studied, providing a foundation to infer the properties and reactivities of this compound.
Synthesis Analysis
The synthesis of similar brominated acetophenone derivatives typically involves bromination reactions of acetophenone precursors. For instance, the synthesis of α-Bromo-4-hydroxyacetophenone can be achieved by α-bromization of 4-hydroxyacetophenone using sulfuric acid as a catalyst, suggesting that a similar method could be adapted for the synthesis of this compound by incorporating an oximation step with hydroxylamine (Han Qing-rong & Tang Rong-ping, 2006).
Molecular Structure Analysis
Molecular structure and dynamics can often be studied through spectroscopic methods such as NMR. Investigations into related compounds, like various hydroxyacetophenone derivatives, have utilized NMR spectroscopy to elucidate their molecular dynamics and hydrogen bonding interactions (I. Mamedov et al., 2012). These techniques can similarly be applied to this compound to understand its molecular structure.
Chemical Reactions and Properties
Bromoacetophenone derivatives are known for participating in various chemical reactions, including halogenation and nucleophilic substitution, due to the presence of the reactive bromo group and oxime moiety. For example, bromoacetophenone has been used as an affinity reagent in enzymatic studies, indicating its reactive nature (D. Abriola, Alexander D. MacKerell, & R. Pietruszko, 1990). These properties suggest that this compound could undergo similar reactions, offering potential utility in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of a compound like this compound, including melting point, boiling point, and solubility, can be inferred from its structural analogs. Studies on related bromoacetophenones provide data on their physical constants, which could help predict those of this compound (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical behavior of this compound can be anticipated based on the reactivity of its functional groups. The bromo group makes it a candidate for further functionalization through nucleophilic substitution reactions, while the oxime group could engage in various chemical transformations, such as Beckmann rearrangement or reduction. Insights into the reactivity of oxime-containing compounds and bromoacetophenones highlight the versatile chemical properties that this compound might exhibit (J. Gorrod & M. Christou, 1986).
Scientific Research Applications
Antioxidant Activities and Oxidative Stress
Studies on various compounds have shown significant interest in their antioxidant properties and mechanisms of mitigating oxidative stress. Compounds with structures similar to 2-Bromo-2'-hydroxyacetophenone Oxime might exhibit antioxidant activities, protecting cells from oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress (Kładna et al., 2014; Blokhina, Virolainen, & Fagerstedt, 2003).
Reactive Oxygen Species (ROS) and Cellular Damage
Research has delved into how ROS contribute to cellular damage and the role of antioxidants in preventing such damage. The efficacy of various compounds in scavenging ROS and preventing cellular damage could offer insights into the potential protective roles of this compound in similar contexts (Devine, Perreault, & Luderer, 2012).
Enzymatic Remediation and Redox Mediators
The application of redox mediators in conjunction with enzymes for the remediation of pollutants highlights a potential area of research for this compound. Its role as a redox mediator in enhancing the efficiency of pollutant degradation could be an area of interest (Husain & Husain, 2007).
Neurotoxicity and Environmental Contaminants
The study of brominated flame retardants and their metabolites has raised concerns about neurotoxicity and developmental impacts. The properties of this compound, particularly if it shares similar brominated structures, might warrant investigation in this context, especially concerning its metabolism and potential bioactive metabolites (Dingemans, van den Berg, & Westerink, 2011).
Safety and Hazards
Future Directions
The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) . Another potential industrial application of the Beckmann rearrangement reaction is the synthesis of paracetamol (N-acetyl-p-aminophenol) .
Mechanism of Action
Target of Action
It’s known that oximes, in general, are often used in the synthesis of amides through the beckmann rearrangement .
Mode of Action
2-Bromo-2’-hydroxyacetophenone Oxime, like other oximes, can undergo the Beckmann rearrangement . This reaction involves the transformation of an oxime to an amide under acidic conditions . The mechanism involves the migration of an alkyl or aryl group from the carbon atom to the nitrogen atom of the oxime .
Biochemical Pathways
The product of its beckmann rearrangement, an amide, can participate in various biochemical reactions, including peptide bond formation and other processes involving amide linkages .
properties
IUPAC Name |
2-[(Z)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIQUWWEABFDEC-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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